((2S,5S)-5-Methylpyrrolidin-2-yl)methanol hydrochloride
CAS No.:
Cat. No.: VC20233665
Molecular Formula: C6H14ClNO
Molecular Weight: 151.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H14ClNO |
|---|---|
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | (5-methylpyrrolidin-2-yl)methanol;hydrochloride |
| Standard InChI | InChI=1S/C6H13NO.ClH/c1-5-2-3-6(4-8)7-5;/h5-8H,2-4H2,1H3;1H |
| Standard InChI Key | HLMDPWNDWJOGDY-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(N1)CO.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a five-membered pyrrolidine ring with a hydroxymethyl group at the 2-position and a methyl substituent at the 5-position. Its stereochemistry, denoted as (2S,5S), ensures spatial arrangement critical for chiral recognition in biological systems. The hydrochloride salt enhances stability and solubility, making it suitable for synthetic applications.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1485392-03-7, 717102-64-2 |
| Molecular Formula | C₆H₁₄ClNO |
| Molecular Weight | 151.63 g/mol |
| IUPAC Name | [(2S,5S)-5-methylpyrrolidin-2-yl]methanol hydrochloride |
| SMILES | C[C@H]1CCC@HCO.Cl |
| Storage Conditions | Cool, dry environment |
The compound’s chiral centers are validated by its isomeric SMILES notation, which specifies the (2S,5S) configuration. Its crystalline structure facilitates purification via recrystallization or chromatography, ensuring high purity (>95%) for pharmaceutical use.
Synthesis and Purification
Catalytic Hydrogenation
The primary synthesis route involves reducing (2S,5S)-(5-methylpyrrolidin-2-yl)methanone using palladium on carbon (Pd/C) under hydrogen gas. This reaction proceeds in ethanol or methanol at ambient temperature and pressure, yielding the alcohol intermediate.
Subsequent treatment with hydrochloric acid converts the free base to its hydrochloride salt. Industrial-scale production employs continuous flow hydrogenation to improve yield and reproducibility.
Purification Techniques
Post-synthesis purification involves:
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Recrystallization: Using ethanol/water mixtures to isolate high-purity crystals.
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Column Chromatography: Silica gel with dichloromethane/methanol gradients removes impurities.
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s chiral structure makes it indispensable for synthesizing enantiopure pharmaceuticals. For example, it serves as a precursor in antiviral agents targeting RNA viruses, as evidenced by its inclusion in patented compounds like those described in US8575135B2 . Its hydroxymethyl group enables nucleophilic substitutions, forming covalent bonds with carbonyl or sulfonyl groups in active pharmaceutical ingredients (APIs).
Role in Antiviral Therapies
In the patent US8575135B2, derivatives of this compound are incorporated into imidazo[4,5-b]pyridine frameworks, which exhibit potent inhibition of viral polymerases . The (2S,5S) configuration ensures optimal binding to viral enzyme pockets, reducing off-target effects .
Reactivity and Mechanistic Insights
Nucleophilic Substitutions
The hydroxymethyl group undergoes reactions with electrophiles such as acyl chlorides or sulfonating agents. For instance, treatment with acetic anhydride yields the corresponding acetate ester, a step common in prodrug synthesis.
Acid-Base Properties
The pyrrolidine nitrogen (pKa ≈ 10.5) participates in protonation-deprotonation equilibria, influencing solubility and reactivity. In acidic conditions, the protonated form enhances water solubility, facilitating reactions in aqueous media.
Future Research Directions
Expanding Therapeutic Applications
Ongoing studies explore its utility in:
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Anticancer Agents: Modulating kinase activity via stereospecific interactions.
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Neuropharmacology: Serving as a scaffold for dopamine receptor ligands.
Process Optimization
Advances in biocatalysis (e.g., enzymatic resolution) could improve enantiomeric excess (ee) during synthesis, reducing reliance on chiral chromatography.
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